N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
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Overview
Description
N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a phenylcyclopropyl group, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the phenylcyclopropylmethyl precursor. This precursor is then reacted with trifluoromethylated oxazole under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents and cyclopropylmethyl halides. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but often involve the use of organic solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide include other trifluoromethylated oxazole derivatives and phenylcyclopropylmethyl compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .
Uniqueness
The uniqueness of this compound lies in its combination of a phenylcyclopropyl group, a trifluoromethyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)12-11(22-9-20-12)13(21)19-8-14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQATZVDSOSSMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(N=CO2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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